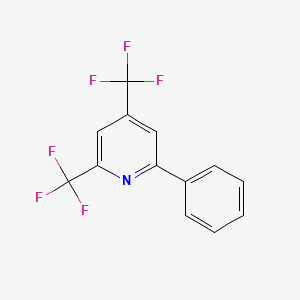![molecular formula C25H23N3O3 B14172210 N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide CAS No. 5845-40-9](/img/structure/B14172210.png)
N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of indole and hydrazide functionalities, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide typically involves the condensation of 1-methyl-1H-indole-2-carbohydrazide with bis(4-methoxyphenyl)methylidene. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with biological receptors, while the hydrazide group can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with a naphthalene core instead of an indole.
N,N-bis(4-methoxyphenyl)methylideneethanedihydrazide: Features a similar hydrazide functionality but with a different core structure.
Uniqueness
N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide is unique due to its combination of indole and hydrazide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5845-40-9 |
|---|---|
Molecular Formula |
C25H23N3O3 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[bis(4-methoxyphenyl)methylideneamino]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H23N3O3/c1-28-22-7-5-4-6-19(22)16-23(28)25(29)27-26-24(17-8-12-20(30-2)13-9-17)18-10-14-21(31-3)15-11-18/h4-16H,1-3H3,(H,27,29) |
InChI Key |
YHBPOPJGULUTSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NN=C(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)

![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)











